2-Chloro-1-pyrroline
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6ClN |
|---|---|
Molecular Weight |
103.55 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C4H6ClN/c5-4-2-1-3-6-4/h1-3H2 |
InChI Key |
SHGWHWLYMGIVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyrroline Ring Formation and Analogous Systems
Metal-Catalyzed Cyclization Approaches
Transition metal catalysis plays a significant role in the efficient construction of cyclic imines, including 1-pyrrolines, through various cyclization strategies. These methods often offer advantages in terms of selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods.
Palladium-Catalyzed Synthesis of 1-Pyrrolines (e.g., C-H Arylation/C-H Amination Cascade)
Palladium catalysis has been effectively employed in the synthesis of 1-pyrrolines through diverse approaches. One such strategy involves a cascade C-H arylation/C-H amination sequence starting from homoallylic primary amines. This method allows for the synthesis of 2-aryl-1-pyrrolines with high regioselectivity. The transformation is proposed to occur via a palladium-promoted Heck coupling followed by a C-H amination step co-catalyzed by palladium and an aryl iodide, concluding with tautomerization from 2-pyrrolines to the isolated 1-pyrrolines. ontosight.aiuni.lu Aryl iodides can act as both the coupling reagent and a cocatalyst in generating the active palladium species for C-N bond formation. uni.lu
Another palladium-catalyzed method involves the intramolecular iminohalogenation of 1,1-disubstituted alkenes tethered to oxime esters, utilizing halide salts. This methodology has been developed for the synthesis of 2-halomethyl 1-pyrrolines. ontosight.ai The use of electron-poor phosphine (B1218219) ligands is crucial for achieving reductive elimination in this process. ontosight.ai
Palladium-catalyzed cyclization of imines using oxygen as the terminal oxidant has also been reported, providing 1-pyrrolines through an intramolecular C-H dehydrogenative 5-exo cyclization. ontosight.ai
Copper-Catalyzed Cyclizations Towards 1-Pyrrolines (e.g., Heck-like Reactions of Oxime Esters, Oxidative Cyclization/1,2-Amino Migration of Enamino Esters)
Copper catalysis provides alternative pathways to 1-pyrrolines, often proceeding via radical intermediates. Copper(I)-catalyzed Heck-like cyclizations of oxime esters represent an effective method, serving as an alternative to palladium-based protocols. nih.gov This methodology can utilize less activated oxime esters as starting materials. nih.gov The mechanism is believed to involve an iminyl radical intermediate that triggers cyclization to form a C-N bond. nih.gov
Copper-catalyzed oxidative cyclization reactions have also been explored for the synthesis of nitrogen-containing heterocycles, although specific examples directly yielding 1-pyrrolines through oxidative cyclization/1,2-amino migration of enamino esters leading to chlorinated products were not prominently detailed in the search results. However, copper catalysis is known to facilitate oxidative cyclizations in the synthesis of various cyclic structures. For instance, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines, indicating the potential of copper in facilitating cyclizations involving nitrogen heterocycles under oxidative conditions. nih.gov
Copper-catalyzed heteroatom transfer radical cyclization (HATRC) has also been applied towards the synthesis of 1-pyrrolines. Additionally, copper-catalyzed enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters has been reported, highlighting the versatility of copper in facilitating cyclization reactions for 1-pyrroline (B1209420) synthesis with control over stereochemistry.
Gold-Catalyzed Formal [3+2] Cycloadditions for 1-Pyrroline Synthesis
Gold catalysis has emerged as a powerful tool in organic synthesis, including the construction of heterocyclic systems like 1-pyrrolines. Formal [3+2] cycloaddition reactions catalyzed by gold complexes offer a convergent approach to pyrroline (B1223166) synthesis. One such method involves the reaction of isocyanoacetates with electron-deficient alkenes. ontosight.ainih.gov This cycloaddition can be significantly accelerated by the presence of a base or a metal complex, including gold catalysts. ontosight.ainih.gov Depending on the nature of the alkene (cyclic or acyclic), this reaction can yield 1-pyrrolines or 2-pyrrolines. ontosight.ainih.gov
Gold catalysis has also been applied to the cyclization of N-propargylic β-enaminones and the N-cycloisomerization of alkyne-containing amino acids to yield 1-pyrrolines. nih.gov These examples demonstrate the ability of gold catalysts to activate alkyne functionalities and promote intramolecular cyclization events leading to the 1-pyrroline core.
Rhodium-Catalyzed Hydroamination of Alkynes to Yield 1-Pyrrolines
Rhodium catalysis is effective for the hydroamination of alkynes, an atom-efficient method for forming imines. Intramolecular hydroamination of alkynylamines catalyzed by rhodium complexes can directly lead to cyclic imines such as 1-pyrrolines. ontosight.ai Late transition metal complexes, including those of rhodium, are known catalysts for hydroamination reactions. ontosight.ai
Studies have reported the use of cationic rhodium complexes with bidentate N,N′-pyrazolyl–triazolyl ligands as catalysts for the intramolecular hydroamination of alkynylamines, leading to the formation of 2-methyl-1-pyrroline (B1218662) from 4-pentyn-1-amine. ontosight.ai Rhodium-catalyzed intermolecular hydroamination procedures for terminal alkynes with anilines have also been developed, yielding imines which could potentially be precursors to pyrrolines through subsequent cyclization or modification steps, although the direct formation of 1-pyrrolines from this specific intermolecular reaction sequence is not explicitly detailed as a primary outcome in the provided search results.
Metal-Free Cyclization Strategies
While metal-catalyzed methods are prevalent, metal-free strategies for the synthesis of 1-pyrrolines also exist. These approaches often involve the use of organic reagents, bases, or photocatalytic conditions.
An efficient transition-metal-free cyclization reaction to prepare 1-pyrroline derivatives bearing various functional groups has been described, utilizing a simple combination of base and solvent to enable the cyclization. uni.lu
Photocatalytic methods, often considered metal-free when organic dyes are used (although some photocatalytic systems employ transition metals), have also been developed for 1-pyrroline synthesis. For example, visible-light-promoted decarboxylation of α-imino-oxy propionic acids can generate iminyl radicals that undergo cyclization to afford pyrroline derivatives. uni.lu Chemodivergent photocatalytic approaches using organic photocatalysts have been developed for the synthesis of 1-pyrrolines from alkyl bromides and vinyl azides through [3+2] cyclization.
Another metal-free approach involves an intramolecular aza-Wittig reaction of chloro-alkane derivatives, which can be achieved under microwave irradiation in the presence of tertiary phosphite (B83602) and sodium azide (B81097). This method allows for the in situ formation of alkyl azides, leading to pyrrolines and tetrahydropyridines.
While these metal-free methods demonstrate viable routes to the 1-pyrroline core, specific applications leading directly to 2-Chloro-1-pyrroline through these exact transformations were not specifically detailed in the search results.
Summary of Selected Research Findings and Potential Relevance to Chlorinated Pyrrolines
The research findings highlight a variety of metal-catalyzed and metal-free methods for constructing the 1-pyrroline ring. While these methods are effective for synthesizing diverse 1-pyrroline derivatives, the direct synthesis of this compound using these specific cyclization strategies is not extensively documented in the provided sources.
Some methods, like the palladium-catalyzed iminohalogenation leading to 2-halomethyl 1-pyrrolines ontosight.ai, demonstrate the potential for introducing halogen substituents at the 2-position indirectly. The copper-catalyzed heteroatom transfer radical cyclization (HATRC) has been used to synthesize 1-pyrrolines from α,α-dichlorinated imines ontosight.ai, indicating that chlorinated precursors can be utilized in cyclization reactions to form the pyrroline ring, although this specific example involves chlorine atoms on a precursor imine rather than directly introducing chlorine to the 1-pyrroline ring at the 2-position during cyclization.
The synthesis of this compound itself might involve different synthetic strategies, such as the chlorination of a pre-formed 1-pyrroline ring or alternative cyclization approaches not explicitly covered in the provided outline. For instance, a mention of 2-chloro-(1-pyrrolin-2-yl)pyrroline hydrochloride as a precursor in another synthesis suggests its accessibility through some synthetic route. The debrominative chlorination of pyrroles is a method for introducing chlorine to the pyrrole (B145914) ring, but this applies to the aromatic pyrrole system, not the dihydro 1-pyrroline.
Further research would be needed to specifically detail the synthesis of this compound using or adapting the metal-catalyzed and metal-free cyclization strategies outlined.
Cyclization of Terminal Alkynes with 2-Azaallyls for 1-Pyrroline Derivatives
The cyclization of terminal alkynes with 2-azaallyls represents an efficient method for the synthesis of 1-pyrroline derivatives. This approach typically involves the formation of the five-membered ring through the reaction between the alkyne and the nitrogen-containing azaallyl species. Recent research has demonstrated transition-metal-free cyclization reactions that can prepare 1-pyrroline derivatives bearing various functional groups under mild conditions rsc.orgrsc.org. This method utilizes a simple combination of a base and a solvent to facilitate the cyclization of terminal alkynes and 2-azaallyls efficiently rsc.orgrsc.org. The reaction is considered a valuable tool for constructing polysubstituted and multifunctionalized pyrrolines relevant to medicinal chemistry rsc.org. While not specifically detailing the synthesis of this compound, this methodology provides a general route to the 1-pyrroline core that could potentially be adapted for chlorinated derivatives through appropriate precursor design.
Intramolecular Schmidt Reactions for Pyrrolidine (B122466) Scaffolds
Intramolecular Schmidt reactions have been employed in the synthesis of nitrogen-containing heterocycles, including pyrrolidine scaffolds. This rearrangement typically involves the reaction of an azide with a carbonyl group or a carboxylic acid derivative within the same molecule, leading to the formation of a new carbon-nitrogen bond and ring closure. Studies have reported the intramolecular Schmidt reaction of azido (B1232118) carboxylic acids or acyl chlorides to afford pyrrolidine derivatives thieme-connect.comrsc.orgmdpi.com. For instance, the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can provide substituted pyrrolidines organic-chemistry.org. While this method primarily yields saturated pyrrolidines, subsequent dehydrogenation or functionalization steps could potentially lead to pyrroline systems, including chlorinated variants, depending on the substrate and reaction conditions.
Cyclocondensation Reactions for Nitrogen-Containing Heterocycles (e.g., Alkyl Dihalides and Primary Amines)
Cyclocondensation reactions involving alkyl dihalides (or ditosylates) and primary amines are a straightforward approach to synthesize cyclic amines, including pyrrolidines. This method typically involves the nucleophilic attack of the primary amine on the electrophilic carbon centers of the dihalide, followed by intramolecular cyclization. Microwave-assisted cyclocondensation in an alkaline aqueous medium has been described as a simple and efficient one-pot approach to synthesize various nitrogen-containing heterocycles, such as substituted pyrrolidines, from alkyl dihalides and primary amines nih.govorganic-chemistry.orgresearchgate.net. For example, the reaction of aniline (B41778) with 1,4-butanediol (B3395766) in the presence of a catalyst has been shown to yield N-phenylpyrrolidine acs.org. Although this method primarily forms saturated pyrrolidine rings, it is a fundamental strategy for constructing the five-membered nitrogenous core. Further chemical transformations, such as oxidation or halogenation, would be necessary to convert these pyrrolidines into this compound.
Iminohalogenation and Related Intramolecular Processes for Halomethyl Pyrrolines
Iminohalogenation and related intramolecular cyclization processes are particularly relevant for the synthesis of halomethyl pyrrolines, including the this compound system. These methods often involve the formation of a carbon-halogen bond and a carbon-nitrogen bond in a single reaction sequence, leading to the formation of the cyclic imine with a halogen substituent. Copper-catalyzed iminohalogenation of γ,δ-unsaturated oxime esters with halide salts has been reported as a method for synthesizing 2-halomethyl pyrrolines acs.orgnsf.govrsc.org. Palladium-catalyzed intramolecular iminohalogenation of 1,1-disubstituted alkenes assisted by halide salts also provides 2-halomethyl 1-pyrrolines rsc.orgresearchgate.net. These reactions typically proceed through radical or metal-mediated pathways, facilitating the formation of the cyclic structure and the introduction of the halogen atom at the position alpha to the imine carbon. This class of reactions offers a direct synthetic route to the this compound scaffold.
Transformations from Precursor Compounds to 1-Pyrroline Systems
1-Pyrroline systems can also be accessed through the transformation of existing cyclic or acyclic precursors, such as pyrrolidines or pyrroles. These transformations often involve oxidation, reduction, or rearrangement reactions.
Transformations from Precursor Compounds to 1-Pyrroline Systems
Oxidative Generation of 1-Pyrrolines from Pyrrolidines
The oxidative generation of 1-pyrrolines from their saturated counterparts, pyrrolidines, is a common transformation. This process involves the removal of two hydrogen atoms from the pyrrolidine ring to form the carbon-nitrogen double bond of the 1-pyrroline. Various oxidizing agents and catalytic systems can be employed for this transformation. For instance, the oxidation of 2-acetylpyrrolidine (B1595597) has been shown to yield 2-acetyl-1-pyrroline (B57270) google.com. Enzymatic methods using monoamine oxidases (MAOs) have also been demonstrated for the oxidative desymmetrization of substituted pyrrolidines to the corresponding Δ¹-pyrrolines, which are useful building blocks researchgate.net. Chemical oxidation methods are also utilized, often involving strong oxidizing agents acs.org. The efficiency and selectivity of the oxidation depend on the specific pyrrolidine substrate and the chosen oxidant. If a chlorinated pyrrolidine were available, this oxidative approach could potentially provide a route to this compound.
Partial Reduction or Aromatization/Cyclization of Pyrroles to Pyrrolines
Pyrrolines can be obtained through the partial reduction of pyrroles or via cyclization/aromatization sequences from suitable acyclic precursors. The reduction of the aromatic pyrrole ring can selectively yield dihydropyrroles (pyrrolines). The partial reduction of electron-deficient pyrroles, such as N-Boc pyrroles, has been explored to provide substituted pyrrolines with control over stereochemistry springernature.comnih.govfigshare.com. Dissolving metal reduction with zinc under acidic conditions can also lead to the formation of 3-pyrrolines from pyrroles beilstein-journals.orgnih.gov. Conversely, some synthetic strategies involve the cyclization of acyclic precursors to form pyrrolines, which may then undergo further transformations, including potential aromatization to pyrroles or other functionalizations beilstein-journals.orgacs.orgacs.org. While the direct conversion of pyrrole to this compound via partial reduction and chlorination might be challenging due to the reactivity of the pyrrole ring, these methods illustrate the interconnectedness of pyrrole and pyrroline systems through redox and cyclization reactions.
Aza-Wittig Type Cyclization Approaches
Aza-Wittig type cyclization reactions represent a valuable strategy in organic synthesis for the formation of nitrogen-containing heterocycles, including pyrrolines. This approach typically involves the reaction of an iminophosphorane (aza-ylide) with an electrophilic functional group, such as a carbonyl, within the same molecule, leading to the formation of a cyclic imine (a pyrroline in the case of a five-membered ring) and a phosphine oxide byproduct. The intramolecular nature of this reaction facilitates ring closure. ehu.eswikipedia.org
The iminophosphorane intermediates are commonly generated from the reaction of an organic azide with a phosphine, known as the Staudinger reaction. ehu.eswikipedia.orgnih.govacs.org The subsequent intramolecular reaction between the resulting iminophosphorane and a suitably positioned electrophilic center drives the cyclization. ehu.eswikipedia.org
While Aza-Wittig cyclization is a recognized method for constructing pyrroline rings, including substituted derivatives, a comprehensive review of the available scientific literature, including databases such as PubChem and chemical literature searches, does not indicate that this compound (PubChem CID: 13520141) is commonly synthesized specifically through Aza-Wittig type cyclization approaches. nih.gov
Research has demonstrated the utility of Aza-Wittig cyclizations in the synthesis of various pyrroline structures. For instance, this methodology has been employed in the synthesis of the amino acid L-pyrrolysine, where a Staudinger/aza-Wittig cyclization was utilized to form the pyrroline ring. nih.govfigshare.comnih.gov Additionally, methods involving in situ Aza-Wittig reactions from chloro-precursors have been reported for the synthesis of pyrrolines, although these typically involve chlorine atoms positioned elsewhere in the molecule that are converted to azides, which then participate in the cyclization to form the imine, rather than the chlorine atom being present at the 2-position of the resulting pyrroline ring. researchgate.netgoogle.comgoogle.com For example, a chlorinated derivative like 7-chloro-2,2-dimethoxyheptan-3-one has been used as a precursor in a sequence involving azide formation and Aza-Wittig cyclization to produce 2-acetyl-1-pyrroline. google.comgoogle.com
Theoretical and Computational Chemistry of 2 Chloro 1 Pyrroline
Electronic Structure Analysis of 2-Chloro-1-pyrroline (e.g., DFT Calculations)
DFT calculations are instrumental in elucidating the electronic characteristics of this compound. These calculations can provide a comprehensive understanding of how the chlorine substituent influences the pyrroline (B1223166) ring.
Computational studies on related nitrogen-containing heterocycles demonstrate that the introduction of a chlorine atom significantly impacts the electronic landscape of the molecule. In this compound, the chlorine atom, being highly electronegative, is expected to draw electron density away from the carbon atom to which it is attached (C2). This inductive effect alters the electron density distribution across the entire pyrroline ring.
Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is likely to be localized on the C=N double bond and the nitrogen atom's lone pair, while the LUMO would be influenced by the antibonding orbitals of the C-Cl and C=N bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Illustrative Molecular Orbital Properties of this compound (Note: These are hypothetical values for illustrative purposes based on general principles of computational chemistry, as direct experimental or computational data for this compound is not readily available.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
The substitution of a hydrogen atom with a chlorine atom at the C2 position of the 1-pyrroline (B1209420) ring is predicted to cause noticeable perturbations in the molecule's geometry. The C2-Cl bond length would be a key parameter, and DFT calculations can provide a precise value. Furthermore, the presence of the bulky and electronegative chlorine atom would likely affect the bond lengths and angles within the pyrroline ring.
Specifically, the C2=N1 bond length might be slightly altered due to the electronic influence of the chlorine atom. The bond angles around the C2 atom are also expected to deviate from the ideal sp2 hybridization due to steric hindrance and electronic repulsion between the chlorine atom and the adjacent atoms.
Table 2: Predicted Perturbations in Bond Lengths and Angles for this compound (Note: These are hypothetical values for illustrative purposes based on general principles of computational chemistry, as direct experimental or computational data for this compound is not readily available.)
| Bond/Angle | Standard 1-Pyrroline (approx.) | Predicted this compound |
| C2=N1 Bond Length | 1.27 Å | 1.28 Å |
| C2-C3 Bond Length | 1.51 Å | 1.50 Å |
| C2-Cl Bond Length | N/A | 1.74 Å |
| ∠N1-C2-C3 | 125° | 123° |
| ∠N1-C2-Cl | N/A | 118° |
| ∠C3-C2-Cl | N/A | 119° |
1-Pyrroline is a non-aromatic cyclic imine. The introduction of a chlorine atom at the C2 position is not expected to induce aromaticity. However, computational methods can be used to assess any changes in the electronic delocalization within the molecule. Aromaticity is typically evaluated using criteria such as geometric parameters (bond length equalization), magnetic properties (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic delocalization indices. For this compound, these assessments would confirm its non-aromatic character, but might reveal subtle electronic effects of the chlorine substituent on the π-system of the C=N bond.
Reaction Mechanism Predictions and Computational Validation
Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, providing insights into the transition states and intermediates involved.
Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a molecule and for interpreting experimental data.
For this compound, DFT calculations can predict the chemical shifts of the 1H and 13C nuclei. The presence of the electronegative chlorine atom at C2 would cause a significant downfield shift for the C2 carbon in the 13C NMR spectrum. Similarly, the chemical shifts of the protons on the pyrroline ring would be affected by the chlorine substituent.
The IR spectrum can also be computationally predicted by calculating the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the C=N stretching frequency and the C-Cl stretching frequency. Comparing the predicted spectra with experimental data, if available, would provide strong validation for the computed molecular structure.
Table 3: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes based on general principles of computational chemistry, as direct experimental or computational data for this compound is not readily available.)
| Spectroscopic Data | Predicted Value |
| 13C NMR | |
| C2 Chemical Shift | ~170 ppm |
| C5 Chemical Shift | ~60 ppm |
| IR Spectroscopy | |
| C=N Stretch | ~1650 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ |
Investigation of Reactivity Descriptors (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. This analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions. In the context of chlorinated aromatic compounds, NBO analysis can elucidate the nature of intermolecular interactions, such as hydrogen bonding. orientjchem.org
The analysis involves the investigation of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, provides a quantitative measure of the strength of the interaction. orientjchem.org For example, in complexes involving hydrogen bonds, the interaction between the lone pair of a donor atom (like oxygen or nitrogen) and the antibonding orbital of a bond involving hydrogen (like N-H or O-H) is a key factor in determining the strength of the hydrogen bond. orientjchem.org While specific NBO analysis data for this compound is not available, the methodology would be applicable to understand its electronic structure and intermolecular interactions.
Table 1: Global Reactivity Descriptors for a Series of Chloropyrroles
| Compound | Electronegativity (χ) (au) | Electrophilicity Index (ω) (au) |
| Pyrrole (B145914) | 0.148 | 0.088 |
| 2-Chloropyrrole | 0.156 | 0.108 |
| 3-Chloropyrrole | 0.155 | 0.105 |
| 2,3-Dichloropyrrole | 0.163 | 0.126 |
| 2,5-Dichloropyrrole | 0.164 | 0.128 |
| 3,4-Dichloropyrrole | 0.162 | 0.123 |
| 2,3,4-Trichloropyrrole | 0.170 | 0.143 |
| 2,3,5-Trichloropyrrole | 0.171 | 0.146 |
| 2,3,4,5-Tetrachloropyrrole | 0.178 | 0.163 |
Note: This table is based on data for chloropyrroles and is intended to be illustrative of the types of descriptors used in reactivity studies. acs.org "au" stands for atomic units.
Spin Trapping Studies Involving Pyrroline N-oxides (e.g., 5,5-Dimethyl-1-pyrroline N-Oxide (DMPO))
Spin trapping is an analytical technique that utilizes a "spin trap" molecule to react with short-lived free radicals, forming a more stable radical product known as a spin adduct. wikipedia.org This spin adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org Pyrroline N-oxides are a prominent class of compounds used as spin traps, with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) being one of the most widely used. wikipedia.orginterchim.fr
DMPO is particularly useful for trapping and identifying a variety of free radicals, including oxygen-centered (like superoxide and hydroxyl radicals), carbon-centered, nitrogen-centered, and sulfur-centered radicals. interchim.frcaymanchem.com A significant advantage of DMPO is that the resulting spin adducts often have characteristic EPR spectra that can help in the identification of the original trapped radical. interchim.fr DMPO is water-soluble, can penetrate lipid bilayers, and exhibits low toxicity, making it suitable for use in both in vitro and in vivo studies. caymanchem.comnih.gov
The reaction of DMPO with a free radical involves the addition of the radical to the double bond of the nitrone function, resulting in a stable nitroxide radical. The interpretation of the EPR spectra of these DMPO adducts provides information about the type of radical trapped. tandfonline.com However, the stability of the spin adducts can vary. For example, the DMPO-superoxide adduct has a relatively short half-life of about 45 seconds and can decay to the DMPO-hydroxyl adduct, which can complicate the interpretation of results. interchim.fr
Table 2: Hyperfine Coupling Constants for DMPO Spin Adducts
| Trapped Radical | Adduct | aN (G) | aH (G) |
| Hydroxyl (•OH) | DMPO/•OH | 14.9 | 14.9 |
| Superoxide (O2•−) | DMPO/•OOH | 14.3 | 11.7 (aHβ), 1.25 (aHγ) |
| Carbon-centered | DMPO/•R | ~15-16 | ~22-23 |
| Sulfite (SO3•−) | DMPO/•SO3H | 14.5 | 16.1 |
Note: The hyperfine coupling constants (aN and aH) are key parameters obtained from EPR spectra that help in identifying the trapped radical. acs.org Values can vary slightly depending on the experimental conditions. "G" stands for Gauss.
The development of antibodies against DMPO-protein adducts has led to the technique of immuno-spin trapping. nih.gov This method combines the specificity of spin trapping with the sensitivity of immunological assays, allowing for the detection of protein radicals without direct reliance on EPR spectroscopy. nih.gov This has expanded the application of pyrroline N-oxides in studying free radical damage in biological systems. nih.gov
Synthetic Applications of 2 Chloro 1 Pyrroline and Its Derivatives in Advanced Organic Synthesis
Utility as a Building Block in Complex Heterocyclic Synthesis
The 1-pyrroline (B1209420) ring system is a privileged structure found in numerous bioactive natural products and synthetic molecules. rsc.orgresearchgate.net The incorporation of a chlorine atom at the 2-position of the 1-pyrroline ring in 2-chloro-1-pyrroline introduces a reactive handle that can be exploited for the construction of more complex heterocyclic systems. Its potential as a building block stems from the electrophilic nature of the imine carbon and the susceptibility of the chlorine atom to nucleophilic displacement.
Formation of Fused and Bridged Pyrroline-Containing Ring Systems
The inherent reactivity of this compound suggests its potential involvement in reactions leading to fused and bridged ring systems incorporating the pyrroline (B1223166) core. Strategies for forming fused and bridged heterocycles often involve intramolecular cyclization reactions or cycloaddition processes where a pre-existing ring system is built upon or linked. scribd.comacs.orgslideshare.netnih.gov
While direct examples utilizing this compound specifically for the formation of fused or bridged systems are not prominently featured in the search results, the principles observed in the synthesis of other fused and bridged heterocycles, including those containing pyrroline or related nitrogenous rings, can be applied conceptually. For instance, metal-catalyzed annulation reactions have been employed to construct fused pyrroline compounds. rsc.orgresearchgate.net The presence of the chlorine atom in this compound could potentially influence the regioselectivity and reactivity in such cyclization or cycloaddition events. Intramolecular reactions involving a tethered nucleophile or alkene/alkyne moiety reacting with the activated imine or undergoing substitution of the chlorine could lead to ring closure, forming fused or bridged structures. The synthesis of spirocyclic pyrroline derivatives via 1,3-dipolar cycloaddition further highlights the potential for constructing complex architectures around the pyrroline core. researchgate.netmdpi.com
Precursor for Further Functionalization and Diverse Transformations (e.g., Nucleophilic Substitution of Chlorine)
The chlorine atom at the 2-position of this compound serves as a key site for further functionalization through various chemical transformations, most notably nucleophilic substitution. Nucleophilic substitution reactions on chlorinated heterocycles are well-established methods for introducing a variety of functional groups. enamine.netresearchgate.netmasterorganicchemistry.com
The reactivity of the chlorine in this compound towards nucleophiles is analogous to that observed in other chlorinated imines or related systems. For example, studies on 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a related chlorinated heterocycle, demonstrate that the chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. Similarly, nucleophilic substitution has been reported on chlorinated quinoline (B57606) derivatives, allowing for the introduction of various substituents. nih.govrsc.org
The imine functionality in this compound can also undergo reactions such as nucleophilic attack, which, combined with the lability of the chlorine atom, allows for diverse transformations. For instance, the reaction of N-(chloroacetyl)-2-pyrroline with sodium methoxide (B1231860) demonstrates nucleophilic substitution adjacent to a pyrroline ring. iastate.edu These reactions enable the introduction of a wide range of substituents at the 2-position, leading to functionalized pyrroline derivatives that can serve as intermediates for more complex molecules.
Examples of nucleophilic substitution on related chlorinated systems:
| Substrate | Nucleophile | Product Type | Reference |
| 2-Chloro-1-(1H-pyrrol-2-yl)ethanone | Amines, Thiols, Alkoxides | Substituted ethanones | |
| Chlorinated Quinoline Derivatives | Various Nucleophiles | Substituted Quinoline | nih.govrsc.org |
| N-(Chloroacetyl)-2-pyrroline | Sodium Methoxide | Methoxyacetyl pyrroline | iastate.edu |
| Chlorinated pyridinium (B92312) iodide | Phenols, Amines | Substituted pyridinium salts | researchgate.net |
This ability to readily undergo nucleophilic substitution makes this compound a valuable precursor for generating diverse pyrroline structures with varied functionalities at the 2-position.
Application in Stereoselective Synthesis of Chiral Pyrroline Derivatives
Stereoselective synthesis, aiming to produce compounds with specific absolute or relative stereochemistry, is crucial in organic chemistry, particularly for the synthesis of biologically active molecules. Pyrrolidine (B122466) and pyrroline rings are common chiral scaffolds found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.netnih.gov
The application of this compound in stereoselective synthesis would likely involve exploiting its structure in reactions controlled by chiral catalysts, reagents, or auxiliaries, or by utilizing a chiral precursor for its synthesis. While specific examples of the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided search results, the broader field of stereoselective pyrroline and pyrrolidine synthesis offers insights into potential strategies.
Methods for the stereoselective synthesis of pyrrolines and pyrrolidines include asymmetric cycloadditions, metal-catalyzed asymmetric transformations, and reactions utilizing chiral pool starting materials. rsc.orgresearchgate.netnih.govnih.govorganic-chemistry.orgacs.orgrsc.org For instance, asymmetric Michael additions and subsequent cyclization have been used to synthesize 1-pyrrolines with contiguous stereocenters. rsc.org Electrocatalytic radical cyclization has been employed for the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines. nih.gov The stereoselective conversion of pyrrolidines to α-acetoxy-β-chloro derivatives and subsequent nucleophilic substitution highlights how a chlorine atom can be introduced and then utilized stereoselectively. organic-chemistry.org
The imine carbon in this compound is prochiral and can be a site for stereoselective nucleophilic addition or reduction. Furthermore, if this compound were synthesized from a chiral precursor, the existing stereochemistry could potentially direct subsequent reactions, including transformations involving the chlorine atom or the imine. The development of enantioselective methods for the synthesis of spiro-1-pyrrolines and disubstituted pyrrolidines demonstrates the feasibility of controlling stereochemistry during pyrroline ring formation and functionalization. researchgate.net
Strategies for Diversity-Oriented Synthesis of Pyrroline Libraries
Diversity-Oriented Synthesis (DOS) is a strategy focused on generating collections of structurally diverse small molecules to explore chemical space for potential biological probes or drug leads. frontiersin.orgcam.ac.ukscispace.com Heterocyclic compounds, including pyrrolines, are valuable scaffolds in DOS due to their prevalence in bioactive molecules and the multiple positions available for functionalization. frontiersin.orgmetu.edu.tr
This compound is a promising building block for DOS of pyrroline libraries due to its bifunctional nature: the reactive chlorine atom and the imine functionality. These two sites offer distinct avenues for diversification. A DOS approach utilizing this compound could involve a central scaffold-generating step followed by appendage diversity. frontiersin.org
One strategy could involve using this compound in a reaction to form a core pyrroline structure, followed by parallel functionalization of the chlorine atom with a diverse set of nucleophiles (amines, alcohols, thiols, carbon nucleophiles, etc.) via nucleophilic substitution. enamine.netresearchgate.net Simultaneously or sequentially, reactions could target the imine carbon, such as additions or reductions, potentially in a stereoselective manner to add further layers of diversity. rsc.orgresearchgate.netorganic-chemistry.org
Another approach could involve synthesizing this compound derivatives with varying substituents on the ring or the nitrogen atom, and then subjecting these diverse chlorinated pyrrolines to a set of standard transformations. The synthesis of heterocyclic libraries, including those based on pyrrole (B145914) frameworks, has successfully employed strategies involving reactive intermediates like chloroacetyl groups that undergo subsequent heterocyclization. osti.gov Similarly, this compound could serve as a key intermediate in a sequence involving cyclization or coupling reactions to build more complex and diverse fused or spirocyclic systems. researchgate.netmdpi.com
The combination of nucleophilic substitution at the chlorine-bearing carbon and reactions at the imine allows for the rapid generation of a library of pyrroline derivatives with diverse substituents and potentially varied ring systems, making this compound a valuable component in diversity-oriented synthetic strategies. DOS of functionalized pyrrolidines via 1,3-dipolar cycloaddition exemplifies how pyrroline-related structures can be accessed with skeletal and stereochemical diversity. researchgate.net
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements in 2-Chloro-1-pyrroline Chemistry
This compound is a five-membered cyclic imine containing a chlorine atom at the 2-position. It is an isomer of other pyrroline (B1223166) classes, specifically 2-pyrrolines and 3-pyrrolines, which differ in the position of the double bond rsc.org. 1-Pyrrolines, including this compound, are characterized by a cyclic imine moiety, rendering them susceptible to synthetic manipulation through nucleophilic attack on the prochiral endocyclic imine carbon rsc.org. This inherent reactivity allows for potential stereoselective transformations.
Current research on pyrroline chemistry, broadly, has focused on developing efficient synthetic routes to access these heterocyclic structures due to their presence in numerous bioactive natural products and potential therapeutic agents rsc.orgrjptonline.orgresearchgate.net. Significant achievements in the synthesis of 1-pyrrolines involve various methodologies, including intramolecular cyclizations, multi-component cyclizations, 1,3-dipolar cycloadditions, photo- and thermoinduced reactions, and ring expansion of aziridines rsc.orgrjptonline.orgbeilstein-journals.org. Metal-mediated syntheses, particularly those involving palladium, gold, copper, and rhodium catalysis, have emerged as valuable approaches due to their atom economy, mild conditions, and functional group tolerance rsc.org. For instance, palladium-catalyzed cyclization of imines and intramolecular iminohalogenations of alkenes have been reported for the synthesis of 1-pyrrolines, including halogenated derivatives rsc.org. While specific detailed research findings solely centered on this compound are less extensively documented in the immediate search results compared to its isomers or related chlorinated pyrrole (B145914) derivatives, the general advancements in 1-pyrroline (B1209420) synthesis provide a strong foundation for further exploration of this compound.
Identification of Unexplored Synthetic Routes and Mechanistic Challenges
Despite the progress in pyrroline synthesis, unexplored synthetic routes specifically for this compound remain. Many reported methods for synthesizing halogenated pyrrolines or pyrroles often involve different substitution patterns or start from different precursors beilstein-journals.orgresearchgate.net. For example, some studies describe the synthesis of chlorinated pyrroles or pyrrolines with halogens at different positions or multiple halogen atoms researchgate.netmdpi.com. The direct and selective synthesis of this compound with high efficiency and yield presents a specific challenge.
Mechanistic challenges in the synthesis and reactions of this compound may include controlling regioselectivity and stereoselectivity, particularly in reactions involving the reactive imine functionality and the adjacent chlorine atom. The potential for competing reaction pathways, such as hydrolysis of the imine or substitution of the chlorine, needs careful consideration and control through reaction conditions and catalyst design. Developing milder and more sustainable synthetic methods that avoid harsh reagents or conditions is also a relevant challenge in advancing the chemistry of this compound.
Potential for Novel Transformations and Derivatizations of this compound
The unique combination of the cyclic imine and the chlorine atom in this compound offers significant potential for novel transformations and derivatizations. The imine carbon is electrophilic and can undergo nucleophilic additions, which could be leveraged for the introduction of various substituents at the 2-position, potentially with stereocontrol rsc.org. The chlorine atom is a leaving group, allowing for nucleophilic substitution reactions.
Combining these reactive centers, this compound could serve as a versatile building block for the synthesis of more complex heterocyclic structures. Potential transformations include:
Nucleophilic additions to the imine: Reaction with organometallic reagents, enolates, or other nucleophiles could lead to substituted pyrrolidines or functionalized 1-pyrrolines.
Substitution of the chlorine atom: Reaction with various nucleophiles (e.g., amines, alcohols, thiols, carbon nucleophiles) could introduce diverse functionalities at the 2-position.
Reactions involving both centers: Tandem reactions or cascade sequences that utilize both the imine and the chlorine atom could lead to novel ring systems or highly functionalized pyrroline derivatives. For instance, intramolecular cyclizations initiated by nucleophilic attack on the imine followed by intramolecular substitution of the chlorine could be explored.
Oxidation or reduction reactions: Modifying the oxidation state of the nitrogen or carbon atoms in the ring could lead to different pyrroline isomers or pyrrolidine (B122466) derivatives.
Exploring transition metal-catalyzed cross-coupling reactions at the chlorinated center, similar to those explored for other halogenated heterocycles, could also open avenues for C-C and C-N bond formation, leading to a wide range of substituted 2-aryl or 2-alkylamino-1-pyrrolines wright.edu.
Interdisciplinary Research Opportunities and Emerging Methodologies
Research on this compound and its derivatives presents several interdisciplinary research opportunities, particularly in the fields of medicinal chemistry, agrochemistry, and materials science, given that pyrroline-containing structures often exhibit biological activities or useful material properties rsc.orgresearchgate.netresearchgate.net.
Emerging methodologies in organic synthesis, such as photocatalysis, electrochemistry, and flow chemistry, could be applied to the synthesis and transformation of this compound to improve efficiency, selectivity, and sustainability. For example, photocatalytic approaches could enable novel bond-forming reactions or milder chlorination methods. Electrochemistry could offer redox-neutral transformations or unique reactivity profiles. Flow chemistry could provide better control over reaction parameters and facilitate scale-up.
Q & A
Q. What understudied applications of this compound (e.g., in asymmetric catalysis or materials science) warrant further exploration?
- Methodological Answer : Screen for catalytic activity in enantioselective reactions (e.g., organocatalysis) using chiral derivatives. Investigate optoelectronic properties (e.g., charge transport in OLEDs) via thin-film deposition and mobility measurements. Prioritize hypotheses using cheminformatics tools (e.g., QSAR models) .
Guidance for Methodological Rigor
- Data Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic, crystallographic, and computational datasets. Document anomalies in supplementary materials and propose testable hypotheses for follow-up studies .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and PICO frameworks for hypothesis-driven studies .
- Literature Synthesis : Differentiate primary (e.g., crystallographic reports ) and secondary sources (e.g., review articles) to avoid citation biases. Use citation managers (e.g., Zotero) to track contextual references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
